

Quantum Chemical Insights into Carbonyl Fluoride Reactions: A Technical Guide

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Compound of Interest					
Compound Name:	Carbonyl fluoride				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl fluoride (COF₂), a structural analog of phosgene, is a highly reactive gas with significant implications in atmospheric chemistry and as a potential synthon in organic and medicinal chemistry. Understanding the mechanisms, kinetics, and thermodynamics of its reactions is crucial for predicting its environmental fate and harnessing its synthetic potential. This technical guide provides an in-depth analysis of quantum chemical studies on **carbonyl fluoride** reactions, offering valuable data and methodologies for researchers in the field.

Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, have become indispensable tools for elucidating complex reaction pathways that are often difficult to probe experimentally.[1][2][3][4] These computational approaches provide detailed insights into transition states, reaction intermediates, and potential energy surfaces, enabling the prediction of reaction rates and product distributions.[1]

This guide summarizes key findings from theoretical investigations into the reactions of **carbonyl fluoride** with various chemical species, including water (hydrolysis), alcohols, amines, and radicals. Quantitative data are presented in clearly structured tables for easy comparison, and detailed computational methodologies are provided. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz to offer a clear, graphical representation of the complex processes involved.



Core Reactions and Mechanisms Hydrolysis of Carbonyl Fluoride

The hydrolysis of **carbonyl fluoride** is a critical process in its atmospheric degradation.[5][6] Theoretical studies have shown that the direct reaction with a single water molecule proceeds through a high energy barrier. However, the presence of additional water molecules or other catalysts can significantly lower this barrier.[5]

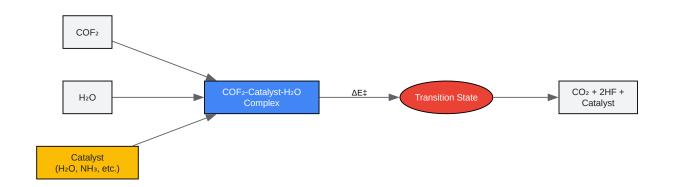
Ab initio molecular orbital calculations have been employed to map the potential energy surface of the $COF_2 + H_2O$ reaction.[6] These studies reveal the formation of transient intermediates, such as dihydroxy difluoromethane ($CF_2(OH)_2$), which subsequently decompose to form the final products, carbon dioxide (CO_2) and hydrogen fluoride (HF).[6] The overall reaction is exothermic.

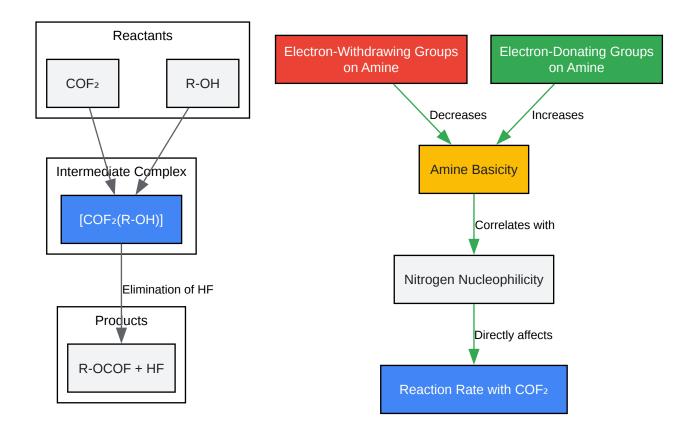
Table 1: Calculated Activation Energies for the Hydrolysis of Carbonyl Fluoride

Reaction	Computatio nal Method	Basis Set	Catalyst	Activation Energy (kcal/mol)	Reference
COF ₂ + H ₂ O	MP2	6-31G**	None	~40	[6]
COF ₂ + 2H ₂ O	MP2/6- 311++G(2d,2 p)	-	Water	11.2 - 19.6	[5]
COF ₂ + H ₂ O	CCSD(T)	aug-cc-pVTZ	NНз	19.6	[5]
COF ₂ + H ₂ O	CCSD(T)	aug-cc-pVTZ	нсоон	11.2	[5]

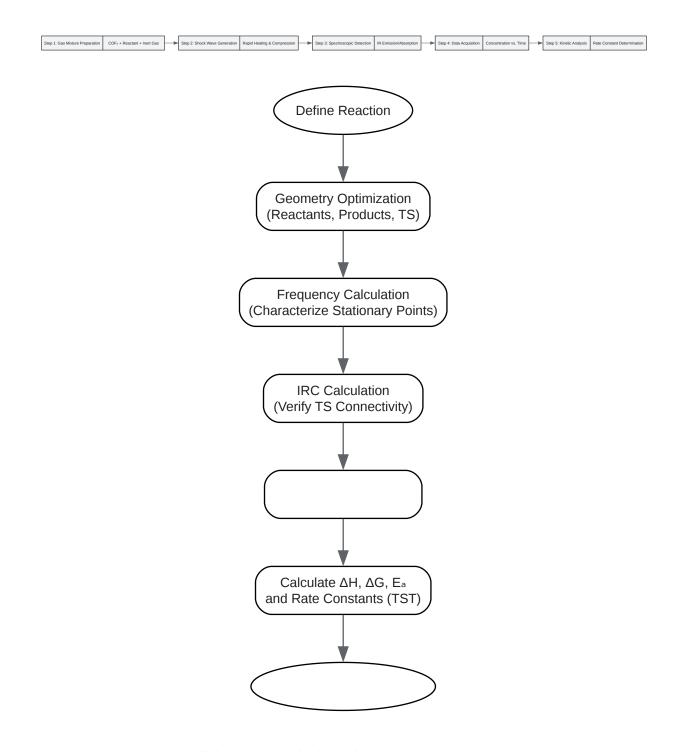
Diagram 1: Catalyzed Hydrolysis of Carbonyl Fluoride











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